

Application Note: Analytical Methods for the Characterization of Cyclododecylamine

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Compound of Interest

Compound Name: Cyclododecylamine

Cat. No.: B073247

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclododecylamine (CDA) is a primary aliphatic amine with a 12-carbon carbocyclic ring. It serves as a crucial intermediate in the synthesis of various chemical compounds, including corrosion inhibitors, surfactants, and active pharmaceutical ingredients.[1][2] The purity and structural integrity of **cyclododecylamine** are critical for its application, necessitating robust analytical methods for its characterization. This document provides detailed protocols for the primary analytical techniques used to identify and quantify **cyclododecylamine**, ensuring its quality and suitability for research and development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For **cyclododecylamine**, GC-MS allows for the determination of purity and the identification of related impurities.

Experimental Protocol

Objective: To determine the purity of a **cyclododecylamine** sample and identify any volatile impurities.

Apparatus and Materials:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
- Helium (carrier gas)
- **Cyclododecylamine** sample
- Solvent (e.g., Dichloromethane or Ethyl Acetate)
- Autosampler vials with caps
- Micropipettes

Sample Preparation:

- Prepare a 1 mg/mL solution of the **cyclododecylamine** sample in the chosen solvent.
- Vortex the solution to ensure complete dissolution.
- Transfer the solution to an autosampler vial.

Instrumental Parameters:

Parameter	Value
GC	
Injection Volume	1 µL
Injector Temperature	280 °C
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temp: 100 °C, hold for 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C
MS	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Mass Range	35-500 amu

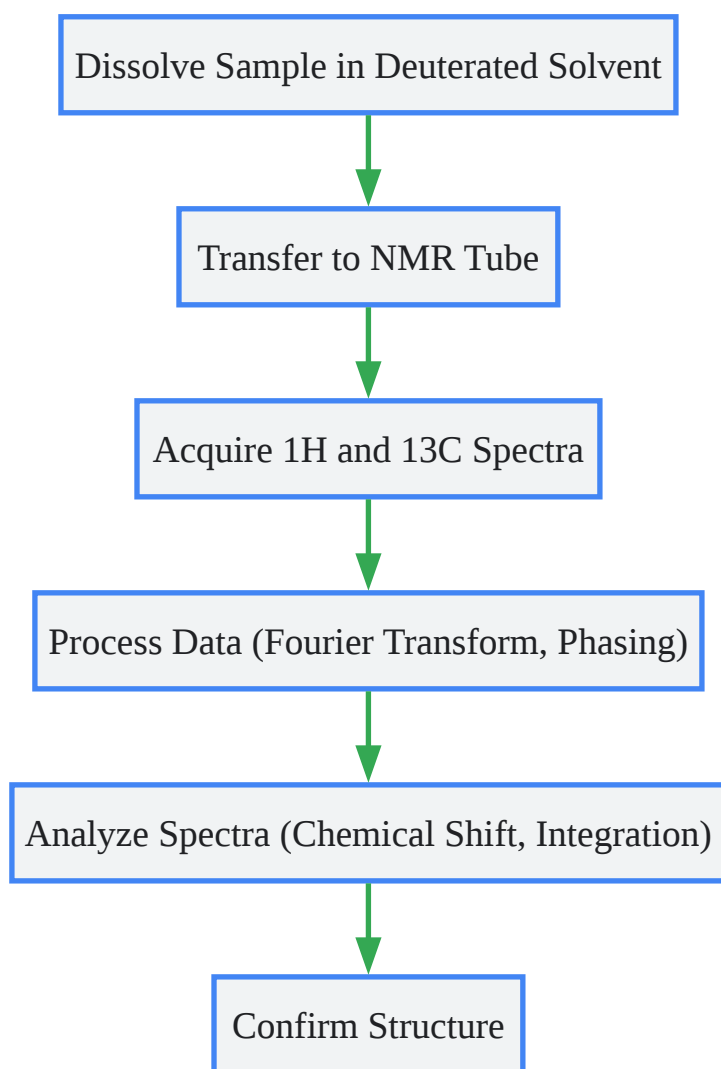
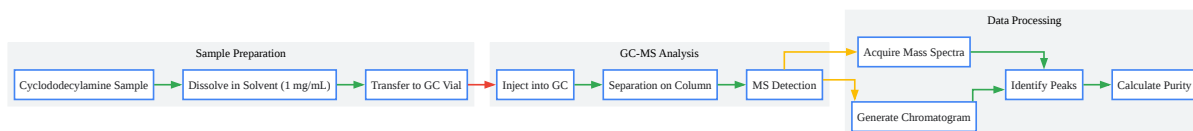
Data Analysis:

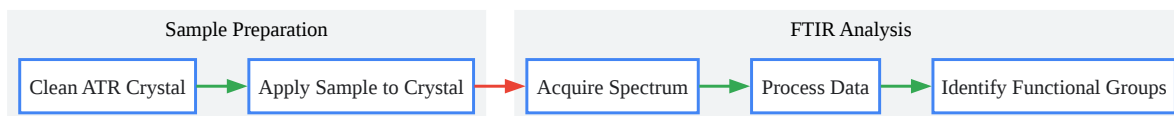
- The retention time of the major peak corresponding to **cyclododecylamine** is used for identification.
- The mass spectrum of the peak is compared with a reference spectrum or library data for confirmation. The molecular ion peak [M]⁺ and characteristic fragment ions are analyzed.
- Purity is calculated based on the peak area percentage of the main component relative to the total area of all peaks.

Quantitative Data

Analyte	Molecular Formula	Molecular Weight	Expected m/z
Cyclododecylamine	C ₁₂ H ₂₅ N	183.33 g/mol [3]	183 ([M] ⁺), 184 ([M+H] ⁺)[4]

Experimental Workflow





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